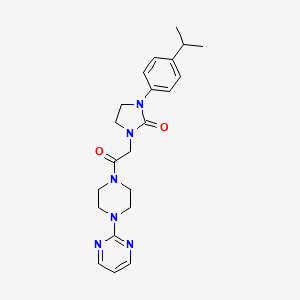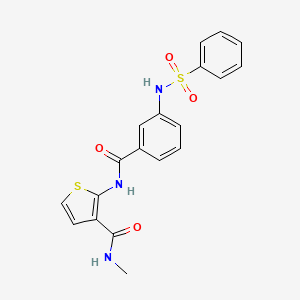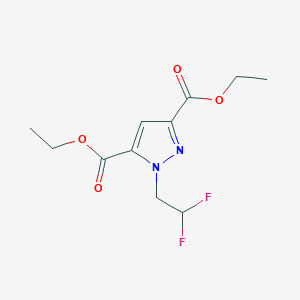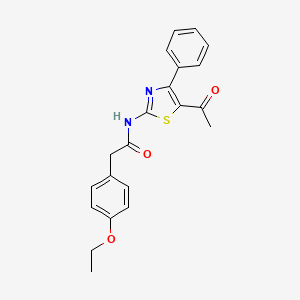
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential use in various fields, including medicine and agriculture. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide involves the condensation of 5-acetyl-4-phenyl-2-thiohydantoin with 4-ethoxybenzaldehyde, followed by cyclization with ammonium acetate and acetylation with acetic anhydride.
Starting Materials
5-acetyl-4-phenyl-2-thiohydantoin, 4-ethoxybenzaldehyde, ammonium acetate, acetic anhydride
Reaction
Step 1: Condensation of 5-acetyl-4-phenyl-2-thiohydantoin with 4-ethoxybenzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide., Step 2: Cyclization of the intermediate product with ammonium acetate in the presence of a catalyst such as acetic acid to form the thiazole ring., Step 3: Acetylation of the thiazole nitrogen with acetic anhydride in the presence of a base such as pyridine to form the final product.
作用机制
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth, inflammation, and bacterial infections.
生化和生理效应
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In bacterial infections, it has been shown to inhibit bacterial growth and biofilm formation. In inflammation, it has been shown to reduce the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide. One direction is to further explore its potential use in cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to study its potential use in the treatment of bacterial infections, particularly those that are resistant to current antibiotics. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a chemical compound with promising potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
科学研究应用
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in various scientific research fields. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In agriculture, it has been studied for its potential use as a pesticide and herbicide.
属性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-26-17-11-9-15(10-12-17)13-18(25)22-21-23-19(20(27-21)14(2)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZRBYDSPIBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

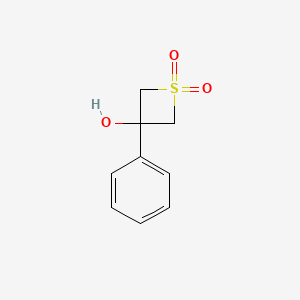
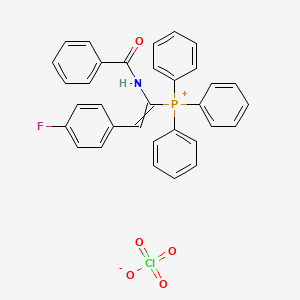
![1-(4-Chlorophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2899242.png)
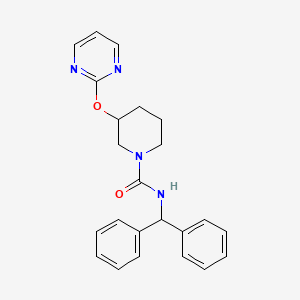
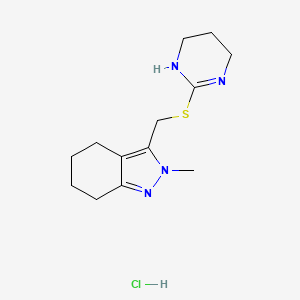
![Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2899248.png)
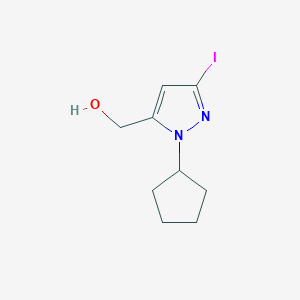
![tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate](/img/structure/B2899252.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2899254.png)
